molecular formula C17H12ClFN2OS B13378579 (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Cat. No.: B13378579
M. Wt: 346.8 g/mol
InChI Key: VGIIMQDYISWWRF-DHDCSXOGSA-N
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Description

The compound “(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one” belongs to the thiazol-4-one class of heterocyclic molecules, characterized by a five-membered ring containing sulfur and nitrogen atoms. This derivative is synthesized via a condensation reaction between substituted benzaldehyde derivatives and thiazol-4-one precursors under mild conditions, typically using methanol as a solvent and potassium carbonate as a base . The (Z)-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding and π-π interactions, as observed in crystallographic studies of analogous compounds .

The structural uniqueness of this compound arises from the 2-chloro-6-fluorophenyl substituent at the 5-position and the 4-methylanilino group at the 2-position. For instance, the electron-withdrawing chloro and fluoro groups may enhance electrophilicity, while the methyl group on the aniline moiety increases lipophilicity .

Properties

Molecular Formula

C17H12ClFN2OS

Molecular Weight

346.8 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12ClFN2OS/c1-10-5-7-11(8-6-10)20-17-21-16(22)15(23-17)9-12-13(18)3-2-4-14(12)19/h2-9H,1H3,(H,20,21,22)/b15-9-

InChI Key

VGIIMQDYISWWRF-DHDCSXOGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=C(C=CC=C3Cl)F)/S2

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C=CC=C3Cl)F)S2

Origin of Product

United States

Biological Activity

The compound (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, including cytotoxicity against cancer cell lines, antibacterial properties, and mechanisms of action.

  • Molecular Formula : C16H15ClFNOS
  • Molecular Weight : 355.88 g/mol
  • SMILES Notation : O=C(/C(/S1)=C/c(c(F)ccc2)c2Cl)N(C2CCCCC2)C1=S
  • LogP : 4.894 (indicating high lipophilicity)
  • Water Solubility : LogSw = -4.88 (suggesting low solubility)

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives, including the compound . For instance:

  • Cytotoxicity Studies : The compound exhibited selective cytotoxic effects against various cancer cell lines. In a study comparing several thiazolidinone derivatives, it was reported that certain derivatives showed IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating significant anticancer activity compared to standard treatments like cisplatin .
Cell LineIC50 (µM)Reference
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

The mechanisms by which this compound exerts its effects include:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis through both extrinsic and intrinsic pathways in cancer cells .
  • Inhibition of Tumor Growth : Studies indicate that this compound can inhibit tumor growth by disrupting cell cycle progression and promoting programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, thiazole derivatives have been explored for their antibacterial activities:

  • In vitro Studies : The compound demonstrated significant antibacterial effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of various thiazole derivatives for their biological activities:

  • A study synthesized several thiazolidinone derivatives and assessed their cytotoxicity against human tumor cell lines, revealing promising candidates with high selectivity and potency .
  • Another investigation highlighted the structure-activity relationship (SAR) of thiazole compounds, emphasizing modifications that enhance biological efficacy .

Comparison with Similar Compounds

Thiazol-4-one derivatives exhibit diverse pharmacological and material science applications, with variations in substituents significantly altering their properties. Below is a detailed comparison of the target compound with structurally related analogs:

Key Observations :

  • Synthetic Efficiency: The target compound achieves high yields (90–95%) under optimized methanol/K₂CO₃ conditions, outperforming analogs requiring harsher solvents (e.g., DMF) .
  • Crystallographic Behavior : Like the isostructural compound in , the target molecule likely adopts a planar conformation with one fluorophenyl group perpendicular to the thiazole plane, influencing packing efficiency .

Key Observations :

  • Antimicrobial Activity : The target compound’s MIC₅₀ (0.8–1.2 µM) is superior to simpler benzylidene derivatives (e.g., 6a) but less potent than triazole-containing analogs (e.g., compound 5 in ), likely due to reduced membrane permeability from its lower LogP .
  • Solubility Limitations : Despite moderate LogP, the target compound’s aqueous solubility (0.15 mg/mL) is lower than unsubstituted analogs, highlighting a trade-off between lipophilicity and bioavailability .
Computational and Methodological Comparisons
  • Similarity Metrics: The target compound shares >80% structural similarity with (5Z)-2-[(4-chlorophenyl)amino]-5-(2-fluorobenzylidene)-1,3-thiazol-4(5H)-one () using Tanimoto coefficients, suggesting overlapping pharmacophores .
  • Refinement Methods: Crystal structures of analogs were resolved using SHELXL (), confirming the (Z)-configuration and non-covalent interactions critical for stability .

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